8-Bromo-2-methylquinoline
Overview
Description
8-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Molecular Transformations
8-Bromo-2-methylquinoline is involved in nucleophilic substitution reactions, particularly in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, which are key intermediates in various chemical syntheses. The process demonstrates unusual regioselectivity in the nucleophilic amination of bromo-methylquinoline diones (Choi & Chi, 2004).
The compound has been utilized in the Knorr Synthesis process, specifically in creating 6-bromo-4-methylquinolin-2(1H)-one. This synthesis method is significant in the preparation of materials for infectious disease research (Wlodarczyk et al., 2011).
Biological and Pharmaceutical Research
This compound derivatives have been explored for their potential in forming complexes with metal ions, which are of interest in the study of coordination chemistry and possibly in pharmaceutical applications (Edwards et al., 2011).
It has been used as a photoremovable protecting group for physiological studies, especially in the investigation of cell physiology. This application is important for understanding biological functions and for potential therapeutic interventions (Zhu et al., 2006).
Research into Schiff base ligands derived from bromo-methylquinoline compounds, including their metal complexes, has been conducted. These studies are relevant in the context of bioinorganic chemistry, particularly for understanding the interactions between metal ions and organic molecules in living organisms (Siddappa & Sultana Mayana, 2014).
Material Science and Catalysis
The compound is utilized in the synthesis and bromination of related quinoline derivatives, which can be significant in the development of materials for catalysis and other industrial applications (Gracheva & Tochilkin, 1980).
It plays a role in the synthesis of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, which have therapeutic potential. This application is particularly relevant in the field of medicinal chemistry (Lord et al., 2009).
Safety and Hazards
The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers The title compound, this compound, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .
Mechanism of Action
Target of Action
8-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has found versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have shown substantial biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
A study mentioned the synthesis of 8-bromo-1h-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their potential anticancer activities .
Properties
IUPAC Name |
8-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPRZSFQSOEDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405818 | |
Record name | 8-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61047-43-6 | |
Record name | 8-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?
A1: The crystal structure analysis of this compound reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].
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